molecular formula C10H9FN2O3 B1444198 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 1494603-44-9

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No. B1444198
CAS RN: 1494603-44-9
M. Wt: 224.19 g/mol
InChI Key: QISSMIRHADVASM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione (5-FMPI-2,4-D) is a novel imidazolidine-2,4-dione derivative that has recently been the subject of considerable scientific research. It is a compound with potential applications in the areas of drug synthesis, medicinal chemistry, and biochemistry, as well as other areas of scientific research.

Scientific Research Applications

Anticancer Activity

The structural features of imidazolinone derivatives, including 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione , have been explored for their potential as anticancer agents. Research indicates that these compounds could be promising for the suppression of tumors due to their ability to interfere with cellular proliferation and survival pathways .

Antibacterial and Antifungal Properties

Imidazolinone derivatives have demonstrated significant antibacterial and antifungal activities. This makes 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Anti-inflammatory and Analgesic Effects

The compound has shown potential in the treatment of inflammation and pain. Its mechanism of action may involve the modulation of inflammatory cytokines and pathways, providing relief from symptoms associated with various inflammatory conditions .

Antidiabetic Potential

Research into imidazolinone derivatives has revealed their potential in managing diabetes5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione may influence insulin signaling and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes .

COX-2 Inhibition

As a class of cyclic urea molecules, imidazolidine-2,4-diones have been identified as COX-2 inhibitors. This application is particularly relevant in the context of anti-inflammatory drugs and cancer prevention strategies .

Hormone Receptor Antagonism

The compound’s ability to act as a hormone receptor antagonist opens up possibilities for its use in conditions where hormone modulation is required, such as certain types of breast cancer .

Anticonvulsant and Antiepileptic Activities

Imidazolinone derivatives, including 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione , have been studied for their anticonvulsant and antiepileptic properties. These applications are crucial in the development of treatments for neurological disorders characterized by seizures .

Anti-tuberculosis Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant forms, the anti-tuberculosis activity of imidazolinone derivatives presents a valuable area of research5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione could contribute to the discovery of novel therapeutic agents against tuberculosis .

Future Directions

For more detailed information, you can refer to the Enamine product link and the MSDS provided by Enamine .

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISSMIRHADVASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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